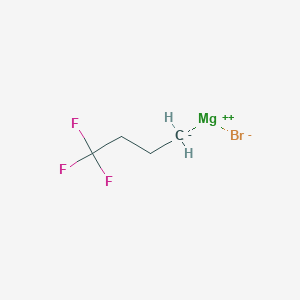
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-MeTHF
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4,4-Trifluorobutylmagnesium bromide, 0.50 M in 2-Methyltetrahydrofuran (2-MeTHF), is a unique organomagnesium reagent that has garnered significant attention in the scientific community. This compound is widely used in organic synthesis, particularly for the formation of carbon-carbon bonds. It is a colorless liquid that is highly soluble in organic solvents such as tetrahydrofuran (THF) and ether.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,4-Trifluorobutylmagnesium bromide involves the reaction of 4,4,4-trifluorobutyryl chloride with magnesium in the presence of a solvent like THF or ether. The reaction typically proceeds under an inert atmosphere to prevent moisture and air from interfering, as the compound is highly moisture-sensitive and reacts violently with water.
Industrial Production Methods
In industrial settings, the production of 4,4,4-Trifluorobutylmagnesium bromide follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions to ensure high yield and purity. Techniques such as distillation, chromatography, or recrystallization are employed for purification.
Analyse Chemischer Reaktionen
Types of Reactions
4,4,4-Trifluorobutylmagnesium bromide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It reacts with electrophiles to form carbon-carbon bonds.
Substitution Reactions: It can participate in substitution reactions where the trifluorobutyl group replaces another group in a molecule.
Common Reagents and Conditions
Common reagents used with 4,4,4-Trifluorobutylmagnesium bromide include aldehydes, ketones, and esters. The reactions are typically carried out under anhydrous conditions to prevent decomposition of the organomagnesium compound.
Major Products
The major products formed from reactions involving 4,4,4-Trifluorobutylmagnesium bromide are often complex organic molecules with new carbon-carbon bonds. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Wissenschaftliche Forschungsanwendungen
4,4,4-Trifluorobutylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent for the synthesis of complex organic molecules.
Biology: It aids in the development of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates.
Industry: It is used in the production of polymers and agrochemicals.
Wirkmechanismus
The mechanism by which 4,4,4-Trifluorobutylmagnesium bromide exerts its effects involves the formation of a carbon-magnesium bond, which acts as a nucleophile. This nucleophilic center can attack electrophilic carbon atoms in other molecules, leading to the formation of new carbon-carbon bonds. The molecular targets are typically carbonyl compounds, and the pathways involved include nucleophilic addition and substitution reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Trifluoromethylphenylmagnesium bromide: Another organomagnesium reagent used for similar purposes.
4-(Trifluoromethoxy)phenylmagnesium bromide: Used in organic synthesis and has similar reactivity
Uniqueness
4,4,4-Trifluorobutylmagnesium bromide is unique due to its trifluorobutyl group, which imparts distinct reactivity and stability compared to other organomagnesium reagents. This makes it particularly useful in the synthesis of fluorinated organic compounds, which are valuable in pharmaceuticals and agrochemicals.
Eigenschaften
IUPAC Name |
magnesium;1,1,1-trifluorobutane;bromide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3.BrH.Mg/c1-2-3-4(5,6)7;;/h1-3H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBNCBDCZZOSJCI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]CCC(F)(F)F.[Mg+2].[Br-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6BrF3Mg |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![Dichlorobis[2-(DI-I-propylphosphino)ethylamine]ruthenium(II)](/img/structure/B6336357.png)
![cyclopenta-1,3-diene;(1R)-1-[2-[cyclopenta-2,4-dien-1-yl(phenyl)phosphanyl]cyclopenta-2,4-dien-1-yl]-N,N-dimethylethanamine;iron(2+)](/img/structure/B6336370.png)

![[4-Oxo-4-(4-oxobutan-2-yloxy)butan-2-yl] 3-hydroxybutanoate](/img/structure/B6336388.png)







![Phosphonium, [2-(4-fluorophenyl)-2-oxoethyl]triphenyl-, bromide](/img/structure/B6336440.png)


